Home > Products > Screening Compounds P75512 > N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 895644-97-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Catalog Number: EVT-3047239
CAS Number: 895644-97-0
Molecular Formula: C28H24N2O5
Molecular Weight: 468.509
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds features a benzodioxane ring, an acetamide moiety, and a sulfonamide group. These compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). The research found that many of these compounds exhibited significant inhibitory activity against yeast α-glucosidase and weak activity against AChE. []

N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of the 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. []

2-(4-(substituted-sulfonamido)phenoxy)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetamides

Compound Description: These compounds, incorporating both a sulfamoyl functionality and a benzodioxane ring system along with alkyl/aralkyl halides and 2-bromo-N-substituted acetamide, were studied for their inhibitory action against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase enzymes. Notably, these derivatives showed promise as inhibitors of the LOX enzyme, and some exhibited moderate to reasonably good activity against cholinesterases. []

Overview

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique structural framework that combines a benzodioxin moiety with a quinoline derivative, suggesting diverse biological activities. It is classified as an acetamide and belongs to the broader category of heterocyclic compounds, which are essential in pharmaceutical development due to their varied biological properties.

Source

This compound is referenced under the CAS number 379249-41-9 and is available from chemical suppliers such as Sigma-Aldrich. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in ongoing research efforts aimed at discovering new therapeutic agents.

Classification

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be classified as:

  • Chemical Class: Acetamides
  • Subclasses: Heterocyclic compounds, specifically those containing benzodioxin and quinoline structures.
Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves multiple steps that typically begin with the preparation of the benzodioxin precursor.

Methods

  1. Starting Materials: The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) as the primary reactant.
  2. Reagents: Common reagents include 4-methylbenzenesulfonyl chloride and various bromo-substituted acetamides.
  3. Conditions: Reactions are often performed under basic conditions using solvents such as dimethylformamide (DMF) or ethanol to facilitate nucleophilic substitution reactions.

Technical Details

The reaction sequence generally involves:

  • Formation of Sulfonamide: The initial reaction between the benzodioxin amine and sulfonyl chloride to form an intermediate sulfonamide.
  • Acetamide Formation: Subsequent reaction of the sulfonamide with bromo-acetamides leads to the desired acetamide product through nucleophilic substitution.

Characterization of synthesized compounds is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity.

Molecular Structure Analysis

The molecular formula of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is C27H25N3O4S2.

Structure Data

Key structural features include:

  • Benzodioxin Ring: A fused bicyclic structure contributing to its pharmacological properties.
  • Quinoline Moiety: Enhances biological activity through its ability to interact with various biological targets.

The compound's molecular weight is approximately 519.635 g/mol, indicating its complexity.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can participate in several chemical reactions relevant to medicinal chemistry:

Reactions

  1. Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
  2. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding acids or amines.
  3. Reduction Reactions: Potential for reduction at specific sites could lead to derivatives with altered biological activity.

Technical Details

The reaction conditions must be optimized for each transformation to ensure high yields and selectivity toward desired products.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has not been fully elucidated but is believed to involve:

Process

  1. Enzyme Inhibition: Compounds containing benzodioxin and quinoline structures often exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.
  2. Binding Interactions: The unique structural features allow for specific binding interactions with enzyme active sites or receptor sites in biological systems.

Data from molecular docking studies support these hypotheses by demonstrating favorable binding conformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives are crucial for understanding their behavior in biological systems:

Physical Properties

  • Molecular Weight: 519.635 g/mol
  • Density: Not explicitly reported but predicted based on similar compounds.
  • Solubility: Likely soluble in organic solvents; aqueous solubility may vary based on functional groups present.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed for potential applications.
  • Reactivity: Reactivity profiles indicate potential for further derivatization or conjugation with other pharmacophores.
Applications

N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives have shown promise in various scientific areas:

Scientific Uses

  • Medicinal Chemistry: Development of new drugs targeting metabolic disorders through enzyme inhibition.
  • Biological Research: Investigating mechanisms of action related to neurodegenerative diseases or metabolic syndromes.
  • Pharmacology Studies: Evaluating efficacy and safety profiles in preclinical models.

Properties

CAS Number

895644-97-0

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide

Molecular Formula

C28H24N2O5

Molecular Weight

468.509

InChI

InChI=1S/C28H24N2O5/c1-2-18-7-9-19(10-8-18)27(32)22-16-30(23-6-4-3-5-21(23)28(22)33)17-26(31)29-20-11-12-24-25(15-20)35-14-13-34-24/h3-12,15-16H,2,13-14,17H2,1H3,(H,29,31)

InChI Key

FRKAEAVTTKSJJE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.